[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone
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Overview
Description
[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, pyrazolyl, piperidinyl, and hydroxy-methylphenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The piperidine ring is then synthesized and attached to the pyrazole moiety. Finally, the hydroxy-methylphenyl group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific pathways or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its versatility allows for its incorporation into various industrial processes and products.
Mechanism of Action
The mechanism of action of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid: A compound with applications in regulating inflammation.
Uniqueness
What sets [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone apart is its combination of functional groups, which provides a unique platform for chemical modifications and applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(3-hydroxy-2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-14-18(6-3-7-20(14)27)22(28)26-10-8-15(9-11-26)21-19(13-24-25-21)16-4-2-5-17(23)12-16/h2-7,12-13,15,27H,8-11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCYXWIAQYSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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